2,2,3,3,3-Pentafluoropropyl methacrylate (PFPMA, CAS 45115-53-5) is a highly specialized, short-chain fluorinated monomer widely procured for advanced optical and surface-coating applications. Characterized by a low monomer refractive index of 1.347 and a high liquid density of 1.277 g/mL, PFPMA readily undergoes free-radical polymerization to form poly(PFPMA) . The resulting homopolymer or copolymer exhibits an exceptionally low refractive index (1.395) and an ultra-low surface energy of 12.6 mN/m. Crucially, because PFPMA utilizes a short three-carbon fluoroalkyl chain containing five fluorine atoms, it delivers near-perfluoro-level hydrophobicity and oleophobicity while avoiding the severe environmental bioaccumulation risks associated with long-chain (C8 or higher) perfluoroalkyl substances [1]. This makes PFPMA a critical building block for manufacturers formulating low-loss optical waveguide claddings, anti-reflective coatings, and environmentally compliant superhydrophobic materials.
Substituting PFPMA with generic methacrylates or other fluorinated analogs fundamentally compromises either optical performance, surface energy, or environmental compliance. Non-fluorinated baselines like methyl methacrylate (MMA) yield polymers with a refractive index of ~1.49 and surface energies around 40 mN/m, rendering them completely unsuitable for low-RI optical claddings or superhydrophobic applications. The closest short-chain analog, 2,2,2-trifluoroethyl methacrylate (TFEMA), is often considered for cost reduction; however, poly(TFEMA) possesses a higher refractive index (1.418) and higher surface energy, which can lead to unacceptable optical losses in precision waveguide designs. Conversely, substituting PFPMA with long-chain perfluoroalkyl methacrylates (such as those with ≥8 fluorocarbon units) can push surface energies down to 8–10 mN/m, but these materials carry severe regulatory and environmental bioaccumulation risks [1]. PFPMA occupies a strict procurement sweet spot: it achieves the critical <1.40 refractive index and <15 mN/m surface energy thresholds using a safe, short-chain architecture.
In the formulation of optical polymers, the refractive index (RI) is the primary selection criterion. Poly(PFPMA) demonstrates a measured refractive index of 1.395. In direct comparison, the homopolymer of the closely related TFEMA (3 fluorines) exhibits an RI of 1.418, while standard poly(methyl methacrylate) (PMMA) sits at 1.49 . The monomer itself also maintains a low RI of 1.347 .
| Evidence Dimension | Polymer Refractive Index (nD at 20 °C) |
| Target Compound Data | 1.395 (Poly(PFPMA)) |
| Comparator Or Baseline | 1.418 (Poly(TFEMA)) and ~1.49 (PMMA) |
| Quantified Difference | ΔRI of -0.023 vs. TFEMA and -0.095 vs. PMMA |
| Conditions | Measured at 20 °C (sodium D-line at 589 nm) |
This exact refractive index depression is mandatory for formulating low-loss optical waveguide claddings and anti-reflective coatings where TFEMA fails to provide sufficient optical contrast.
PFPMA provides a unique balance of extreme hydrophobicity and regulatory safety. Poly(PFPMA) achieves a surface energy of 12.6 mN/m. While long-chain fluorinated methacrylates (≥8 fluorocarbon units) can reach 8–10 mN/m, they pose severe environmental bioaccumulation risks. Non-fluorinated PMMA has a surface energy of ~40 mN/m [1]. PFPMA achieves near-perfluoro-level repellency with only a short 3-carbon fluoroalkyl chain.
| Evidence Dimension | Polymer Surface Energy |
| Target Compound Data | 12.6 mN/m |
| Comparator Or Baseline | 8-10 mN/m (Long-chain C8+ analogs, bioaccumulative) and ~40 mN/m (PMMA) |
| Quantified Difference | Provides <15 mN/m surface energy while avoiding the ≥8 carbon chain length associated with bioaccumulation |
| Conditions | Derived from contact angle measurements on homogeneous polymer films |
Allows manufacturers to produce highly repellent, anti-fouling coatings that comply with tightening global regulations on long-chain PFAS materials.
PFPMA is highly effective as a surface-grafting monomer for industrial webs. UV-initiated photografting of PFPMA onto highly hydrophilic poly(vinyl alcohol) (PVA) and cellulose films increases the static water contact angle to approximately 100°[1]. Unmodified PVA and cellulose films typically exhibit contact angles well below 40° and readily absorb water.
| Evidence Dimension | Water Contact Angle |
| Target Compound Data | ~100° (PFPMA-grafted films) |
| Comparator Or Baseline | <40° (Unmodified PVA/cellulose) |
| Quantified Difference | >60° increase in water contact angle at low graft densities (80-170 µg/cm²) |
| Conditions | Corona discharge / UV photografting in ethanol/water/PFPMA mixture for 30 minutes |
Proves PFPMA's efficiency as a high-impact surface modifier, allowing buyers to upgrade cheap, moisture-sensitive packaging materials into robust, water-repellent films.
Blending PFPMA into the emission layers of organic light-emitting diodes (OLEDs) effectively lowers the refractive index of the organic layers. This modification blueshifts the resonant wavelength of weak microcavity devices, directing stronger emission toward the surface normal. Devices doped with poly(PFPMA) demonstrated a luminous efficiency enhancement of more than 20% compared to standard undoped OLED baselines [1].
| Evidence Dimension | Luminous Efficiency Enhancement |
| Target Compound Data | >20% efficiency increase |
| Comparator Or Baseline | Undoped standard OLED emission layer |
| Quantified Difference | >20% relative enhancement in light out-coupling |
| Conditions | Poly(PFPMA) blended into OLED emission layer to tune microcavity resonance |
Provides display and lighting manufacturers with a simple, polymer-doping route to significantly boost OLED brightness and energy efficiency without redesigning the core emitter molecules.
Because poly(PFPMA) delivers a refractive index of 1.395 (significantly lower than the 1.418 of TFEMA and 1.49 of PMMA), it is the optimal procurement choice for the cladding layer in polymer optical fibers and planar waveguides. The high refractive index contrast ensures superior total internal reflection, minimizing signal attenuation and optical loss over long transmission distances .
With an ultra-low surface energy of 12.6 mN/m, PFPMA is ideal for formulating superhydrophobic and oleophobic coatings for electronics, marine applications, and microfluidics. It allows formulators to achieve near-perfluoro-level repellency while strictly avoiding the bioaccumulation risks and regulatory scrutiny associated with long-chain (≥C8) perfluoroalkyl monomers [1].
PFPMA is highly effective as a low-refractive-index dopant in OLED manufacturing. By blending it into the emission layer, manufacturers can tune the microcavity resonance and direct more light toward the surface normal, yielding a >20% boost in out-coupling efficiency without requiring complex nanostructured external extraction layers[2].
PFPMA is an excellent candidate for continuous roll-to-roll photografting processes. By applying PFPMA to corona-treated cellulose or poly(vinyl alcohol) films, industrial buyers can drastically increase the water contact angle (up to 100°) at very low graft densities, transforming cheap, moisture-sensitive substrates into high-performance, water-repellent packaging materials[3].
Flammable;Irritant